Lipophilicity Comparison of Fluorophenyl Isoxazole Regioisomers
The 3-fluorophenyl regioisomer (CAS 1033693-12-7) exhibits a calculated LogP of 1.34, which is substantially lower than the 2-fluorophenyl analog (LogP 2.64) and the 4-fluorophenyl analog (LogP 1.94), reflecting a measurable and quantifiable difference in partition coefficient that impacts membrane permeability and solubility profiles [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.34 (solid free base form) |
| Comparator Or Baseline | 2-Fluorophenyl analog: LogP 2.64; 4-Fluorophenyl analog: LogP 1.94 |
| Quantified Difference | ΔLogP (3-F vs 2-F) = 1.3 units; ΔLogP (3-F vs 4-F) = 0.6 units |
| Conditions | Computational prediction (XLogP3 or similar algorithm); reported by Hit2Lead, Chemsrc, and Chemscene |
Why This Matters
The lower LogP of the 3-fluorophenyl isomer indicates superior aqueous solubility relative to the 2- and 4-fluoro analogs, which is a critical parameter for reaction work-up in medicinal chemistry synthesis and for meeting Lipinski's Rule of Five compliance in early drug discovery.
- [1] Chemsrc. [3-(2-fluorophenyl)isoxazol-5-yl]methanamine (CAS 543713-33-3) physicochemical data. Accessed 2026. View Source
